{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane
Overview
Description
{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane is a complex organophosphorus compound known for its unique chemical properties and applications. This compound features a phosphorane core bonded to three 3-methylphenyl groups and one imino group substituted with 3,5-bis(trifluoromethyl)phenyl. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane typically involves the reaction of tris(3-methylphenyl)phosphine with 3,5-bis(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the formation of the imino-phosphorane bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to phosphines.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the imino group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in enzyme inhibition and protein interaction studies.
Medicine: Explored for its role in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane involves its ability to coordinate with metal centers and participate in catalytic cycles. The trifluoromethyl groups enhance the electron-withdrawing capability, stabilizing the compound and facilitating its interaction with various substrates. The imino group plays a crucial role in binding to target molecules, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- Tris(3,5-bis(trifluoromethyl)phenyl)phosphine
- Tris(3-methylphenyl)phosphine
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)phenol
Uniqueness
{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane is unique due to the combination of trifluoromethyl and imino groups, which provide enhanced stability and reactivity. This makes it more versatile in catalysis and coordination chemistry compared to its analogs.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]imino-tris(3-methylphenyl)-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F6NP/c1-19-7-4-10-25(13-19)37(26-11-5-8-20(2)14-26,27-12-6-9-21(3)15-27)36-24-17-22(28(30,31)32)16-23(18-24)29(33,34)35/h4-18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQXBXJJNKCMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)P(=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F6NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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